1-(piperidin-4-yl)piperidine-2,6-dione
CAS No.: 75483-36-2
Cat. No.: VC11640317
Molecular Formula: C10H16N2O2
Molecular Weight: 196.2
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 75483-36-2 |
---|---|
Molecular Formula | C10H16N2O2 |
Molecular Weight | 196.2 |
Introduction
Structural and Nomenclature Analysis
Core Scaffold Configuration
The compound’s IUPAC name, 1-(piperidin-4-yl)piperidine-2,6-dione, defines a bicyclic system comprising:
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A piperidine-2,6-dione moiety: A six-membered ring with ketone groups at positions 2 and 6.
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A piperidin-4-yl substituent: A secondary amine-containing piperidine ring attached at the 1-position of the dione ring.
This arrangement imposes steric constraints that influence both conformational flexibility and intermolecular interactions. Comparative analysis of the structurally related 1-(piperidin-1-ylmethyl)piperidine-2,6-dione (CAS# 89003-34-9) reveals that substitution patterns significantly alter electronic properties, as evidenced by differences in calculated LogP (0.8447 for the 1-ylmethyl variant) .
Stereochemical Considerations
The piperidin-4-yl group introduces a chiral center at the 4-position of the substituent ring. While stereospecific synthesis routes for analogous compounds remain underexplored, enantioselective Dieckmann cyclizations—demonstrated for piperidine-2,4-diones—suggest methodologies that could be adapted to control stereochemistry in 2,6-diones .
Synthetic Methodologies
Dieckmann Cyclization Strategies
Dieckmann cyclization, a key method for synthesizing cyclic diketones, has been successfully applied to piperidine-2,4-diones . For 2,6-diones, analogous routes could involve:
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β-Keto ester precursors: Alkylation or acylation to install substituents.
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Cyclization under basic conditions: Intramolecular ester condensation to form the dione ring.
For example, β-keto esters derived from methyl acetoacetate undergo alkylation and subsequent cyclization in yields exceeding 50% under optimized conditions (NaOMe/MeOH reflux) . Adapting this protocol to incorporate a piperidin-4-yl group would require selective protection-deprotection strategies to avoid N-substitution side reactions.
Post-Cyclization Functionalization
Late-stage modifications could introduce the piperidin-4-yl group via:
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Nucleophilic substitution: Using halogenated intermediates.
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Reductive amination: Coupling piperidine-4-amine with ketone precursors.
A literature example demonstrates the synthesis of 4-benzyl-4-aminopiperidines through reductive amination of ketones with ammonium acetate and sodium borohydride .
Physicochemical and Pharmacokinetic Properties
Molecular Descriptors
While experimental data for 1-(piperidin-4-yl)piperidine-2,6-dione are unavailable, analogous compounds provide benchmarks:
The piperidin-4-yl group’s basicity (predicted pKa ~8–9) may enhance solubility in acidic environments but contribute to first-pass metabolism .
Metabolic Stability Challenges
4-Aminopiperidine derivatives, such as PKB inhibitor 21, exhibit improved oral bioavailability (58%) compared to benzyl-substituted analogs (<1%) due to reduced CYP-mediated oxidation . For 1-(piperidin-4-yl)piperidine-2,6-dione, mitigating metabolism at the secondary amine via steric shielding or fluorine substitution could enhance pharmacokinetics.
Pharmacological Applications
CNS Receptor Modulation
Piperidine-2,6-dione derivatives demonstrate high affinity for dopamine D₂/D₃ and serotonin 5-HT₁A/2A/2C receptors. Compound 5 (1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)piperidine-2,6-dione) inhibits apomorphine-induced climbing in mice (ED₅₀ = 1.2 mg/kg) with minimal extrapyramidal side effects . Structural similarities suggest 1-(piperidin-4-yl)piperidine-2,6-dione may share this polypharmacological profile.
Future Research Directions
Stereoselective Synthesis
Developing asymmetric routes using Davies’ α-methylbenzylamine auxiliary—successful for piperidine-2,4-diones —could yield enantiopure 2,6-diones for target validation.
Prodrug Strategies
Esterification of the diketone moiety may improve membrane permeability, while in vivo hydrolysis would regenerate the active compound.
Target Deconvolution
High-throughput screening against GPCR and kinase panels will elucidate structure-activity relationships, guiding lead optimization.
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